Ghrp-6

Übersicht

Beschreibung

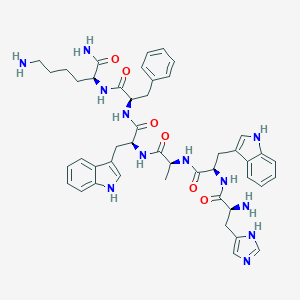

Wachstumshormon-freisetzendes Peptid 6 (GHRP-6) ist ein synthetisches Hexapeptid, das die Sekretion von Wachstumshormon durch somatotrope Zellen in der Hypophyse stimuliert, Zellen im Vorderlappen der Hypophyse, die Hypophysen-Wachstumshormon freisetzen . Es gehört zur Familie der Wachstumsfaktoren und hat einen starken Einfluss auf die Freisetzung von natürlich produziertem Wachstumshormon im Körper . This compound wird in der Bodybuilding-Community wegen seiner Wirksamkeit bei der Freisetzung von Wachstumshormonen, die für die Muskelentwicklung und -regeneration entscheidend sind, häufig eingesetzt .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Sequenz von this compound, die sechs Aminosäuren (L-Histidin, D-Tryptophan, L-Alanin, L-Tryptophan, D-Phenylalanin und L-Lysin) enthält, wird Schritt für Schritt auf einem festen Träger aufgebaut . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und Kopplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische SPPS, gefolgt von Reinigungsprozessen wie Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit des Endprodukts sicherzustellen . Das Peptid wird dann lyophilisiert, um es in einer stabilen, pulverförmigen Form zu erhalten, die für die Lagerung und den Transport geeignet ist .

Wissenschaftliche Forschungsanwendungen

GHRP-6 has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

GHRP-6, also known as Growth Hormone Releasing Peptide-6, primarily targets the ghrelin receptor , also known as the growth hormone secretagogue receptor . This receptor is located in the pituitary gland and hypothalamus in the brain .

Mode of Action

This compound works by stimulating the release of growth hormone (GH) from the pituitary gland in the brain . It achieves this by acting on the ghrelin receptor . When this compound binds to this receptor, it triggers a signaling cascade that leads to the secretion of growth hormone in a pulsatile manner . This pulsatile release of GH is more akin to the natural pattern of GH secretion in the body .

Biochemical Pathways

This compound initiates a ghrelin mimetic response, which stimulates the ghrelin receptors of the body . The ghrelin receptors enable the brain to send a signal to the pituitary gland to secrete the growth hormone . The secreted growth hormone then assists the liver to release IGF-1 .

Pharmacokinetics

It is known that this compound is a synthetic hexapeptide that stimulates the secretion of growth hormone by pituitary somatotrophs . These are cells in the anterior pituitary that release pituitary growth hormone . This compound is utilized by fitness professionals for pronounced muscle gains, decreased body fat, and reducing recovery time .

Result of Action

The administration of this compound can potentially lead to increased muscle mass, improved strength, and reduced body fat in individuals who use it . These effects include promoting muscle growth, increasing bone density, and stimulating the breakdown of fat .

Action Environment

It has been discovered that when this compound and insulin are administered simultaneously, GH response to this compound is increased . The consumption of carbohydrates and/or dietary fats, around the administration window of gh secretagogues significantly blunts the gh release .

Biochemische Analyse

Biochemical Properties

GHRP-6 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the GHSR, which is a G-protein-coupled receptor located in the hypothalamus and pituitary gland. This binding leads to the activation of intracellular signaling pathways that result in the release of growth hormone. Additionally, this compound inhibits the release of somatostatin, a hormone that suppresses GH secretion . The interactions between this compound and these biomolecules are essential for its function as a growth hormone secretagogue.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by promoting muscle growth, increasing bone density, and stimulating the breakdown of fat . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the ghrelin receptor, leading to an increase in intracellular calcium levels and appetite, which subsequently triggers the release of growth hormone . These cellular effects highlight the potential of this compound in enhancing physical performance and overall body composition.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ghrelin receptor (GHSR), which mimics the action of ghrelin, a natural peptide hormone that stimulates hunger and regulates growth hormone secretion . Upon binding to GHSR, this compound activates G-proteins, leading to an increase in intracellular calcium levels and the release of growth hormone. Additionally, this compound inhibits the release of somatostatin, further enhancing GH secretion . This dual mechanism of action underscores the potency of this compound as a growth hormone secretagogue.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can sustain its activity for several hours, with peak GH levels occurring within 30 minutes of administration and gradually declining towards baseline levels after 120 minutes . The stability and degradation of this compound are critical factors in determining its long-term effects on cellular function. Research has indicated that this compound maintains its efficacy in promoting GH release over extended periods, making it a valuable tool for studying growth hormone dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to effectively stimulate GH release without significant adverse effects . Higher doses may lead to increased cortisol levels, joint pain, and lower blood sugar levels . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating growth hormone secretion and energy metabolism. It interacts with enzymes and cofactors that modulate the release of GH and other metabolic regulators . By influencing these pathways, this compound can alter metabolic flux and metabolite levels, contributing to its overall physiological effects. Understanding these metabolic interactions is crucial for developing targeted therapies using this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, this compound is rapidly absorbed and distributed to target tissues, where it binds to GHSR and exerts its effects . The localization and accumulation of this compound in specific tissues are essential for its function as a growth hormone secretagogue. Studies have shown that this compound can effectively reach and activate its target receptors, ensuring its efficacy in promoting GH release.

Subcellular Localization

This compound is primarily localized in the cell membrane, where it interacts with GHSR to stimulate growth hormone secretion . The subcellular localization of this compound is critical for its activity, as it ensures that the peptide can effectively bind to its receptor and initiate the signaling cascade required for GH release. Additionally, post-translational modifications and targeting signals may influence the localization and function of this compound within specific cellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GHRP-6 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The sequence of this compound, which contains six amino acids (L-Histidine, D-Tryptophan, L-Alanine, L-Tryptophan, D-Phenylalanine, and L-Lysine), is assembled step-by-step on a solid support . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and transportation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GHRP-6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und das Peptid in seine reduzierte Form zurückführen.

Substitution: Substitutionsreaktionen können an bestimmten Aminosäureresten auftreten und die Eigenschaften des Peptids verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid und andere Peroxide werden häufig als Oxidationsmittel verwendet.

Reduktionsmittel: Dithiothreitol (DTT) und β-Mercaptoethanol sind typische Reduktionsmittel.

Substitutionsreagenzien: Verschiedene chemische Reagenzien können verwendet werden, um bestimmte Aminosäuren innerhalb der Peptidsequenz zu substituieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte und reduzierte Formen von this compound sowie substituierte Peptide mit veränderten Aminosäuresequenzen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

This compound wirkt durch Bindung an Wachstumshormon-Freisetzungs-Rezeptoren im Hypothalamus und in der Hypophyse, was zur Freisetzung von Wachstumshormon führt . Es ahmt die Wirkung von Ghrelin nach, einem natürlichen Peptidhormon, das den Hunger stimuliert und die Wachstumshormonsekretion reguliert . Durch Aktivierung des Ghrelin-Rezeptors veranlasst this compound die Hypophyse, Wachstumshormon in Schüben in den Blutkreislauf freizusetzen . Diese pulsierende Freisetzung von Wachstumshormon fördert das Muskelwachstum, erhöht die Knochendichte und stimuliert den Fettabbau .

Vergleich Mit ähnlichen Verbindungen

GHRP-6 wird oft mit anderen Wachstumshormon-Freisetzern wie MK 677 und Ipamorelin verglichen . Während alle drei Verbindungen die Freisetzung von Wachstumshormon stimulieren, unterscheiden sie sich in ihrem Wirkmechanismus und ihren Wirkungen:

This compound ist einzigartig in seiner Fähigkeit, den Hunger zu stimulieren und das Muskelwachstum zu fördern, was es in der Bodybuilding-Community besonders beliebt macht .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B515505.png)

![N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B515506.png)

![2-bromo-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B515508.png)

![N'-[1-(2-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B515509.png)

![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)

![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)

![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B515566.png)